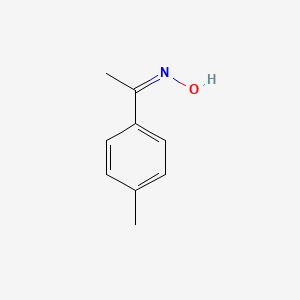

Methyl p-tolyl ketone oxime

Description

Structure

3D Structure

Properties

CAS No. |

54582-30-8 |

|---|---|

Molecular Formula |

C9H11NO |

Molecular Weight |

149.19 g/mol |

IUPAC Name |

(NZ)-N-[1-(4-methylphenyl)ethylidene]hydroxylamine |

InChI |

InChI=1S/C9H11NO/c1-7-3-5-9(6-4-7)8(2)10-11/h3-6,11H,1-2H3/b10-8- |

InChI Key |

XAAUYUMBCPRWED-NTMALXAHSA-N |

SMILES |

CC1=CC=C(C=C1)C(=NO)C |

Isomeric SMILES |

CC1=CC=C(C=C1)/C(=N\O)/C |

Canonical SMILES |

CC1=CC=C(C=C1)C(=NO)C |

Origin of Product |

United States |

Synthesis of Methyl P Tolyl Ketone Oxime

The most common and direct method for synthesizing Methyl p-tolyl ketone oxime is through the condensation reaction of 4-methylacetophenone (p-tolyl methyl ketone) with hydroxylamine (B1172632). vedantu.com This reaction is a classic example of the formation of an oxime from a ketone.

The synthesis typically involves reacting 4-methylacetophenone with hydroxylamine hydrochloride in a suitable solvent, often in the presence of a mild base like sodium acetate (B1210297). vedantu.com The base is necessary to neutralize the hydrochloric acid liberated from the hydroxylamine hydrochloride, thus freeing the hydroxylamine to act as a nucleophile. The reaction proceeds via a nucleophilic addition of the hydroxylamine to the carbonyl carbon of the ketone, followed by the elimination of a water molecule to form the C=N double bond of the oxime.

Mechanochemical methods, such as grinding the reactants in a mortar and pestle, have also been shown to be an efficient and environmentally friendly alternative to traditional solvent-based reflux methods for the synthesis of ketoximes, including those derived from substituted acetophenones. researchgate.net

Chemical Transformations and Reactivity Studies of Methyl P Tolyl Ketone Oxime

Rearrangement Reactions

Rearrangement reactions of oximes are powerful tools for constructing new carbon-nitrogen and carbon-carbon bonds. In the case of methyl p-tolyl ketone oxime, the Beckmann and Neber rearrangements are of particular significance.

The Beckmann rearrangement, named after its discoverer Ernst Otto Beckmann, is a reaction that converts an oxime into an amide or a lactam. numberanalytics.comwikipedia.org This reaction is typically catalyzed by acids such as sulfuric acid or phosphorus pentachloride. numberanalytics.com The mechanism of the Beckmann rearrangement is a well-studied process. numberanalytics.commasterorganicchemistry.com

The reaction is initiated by the protonation of the hydroxyl group of the oxime, which converts it into a good leaving group (water). organic-chemistry.org Subsequently, the group anti-periplanar to the leaving group on the nitrogen atom migrates to the nitrogen, leading to the formation of a nitrilium ion intermediate. wikipedia.org This migration occurs in a concerted fashion with the expulsion of the leaving group. organic-chemistry.org Finally, the nitrilium ion is attacked by a water molecule, which, after a proton transfer, yields the corresponding amide.

For this compound, there are two possible geometric isomers, (E) and (Z), which will lead to different rearrangement products. The stereochemistry of the oxime is crucial, as the group that migrates is the one that is in the anti-position to the hydroxyl group.

Table 1: Reagents for Beckmann Rearrangement

| Reagent | Description |

|---|---|

| Sulfuric Acid (H₂SO₄) | A strong acid catalyst that protonates the oxime's hydroxyl group, facilitating the rearrangement. numberanalytics.com |

| Phosphorus Pentachloride (PCl₅) | Another common reagent that activates the hydroxyl group for rearrangement. numberanalytics.com |

| Tosyl Chloride | Converts the oxime to an O-sulfonate, which is a good leaving group. wikipedia.org |

The Neber rearrangement provides a route to α-amino ketones from ketoximes. wikipedia.org This reaction is a valuable tool in organic synthesis for the introduction of an amino group at the α-position of a ketone. numberanalytics.com

The first step in the Neber rearrangement is the conversion of the oxime into a better leaving group, typically an O-sulfonate, by reacting it with a sulfonyl chloride, such as tosyl chloride, in the presence of a base. wikipedia.org The base then abstracts a proton from the α-carbon, forming a carbanion. This carbanion subsequently displaces the tosylate group in an intramolecular nucleophilic substitution to form an azirine intermediate. Finally, hydrolysis of the azirine yields the α-amino ketone. wikipedia.org A notable side reaction that can occur is the Beckmann rearrangement. wikipedia.org

Table 2: Key Steps in Neber Rearrangement

| Step | Transformation | Intermediate |

|---|---|---|

| 1 | Conversion of oxime to O-sulfonate | Oxime O-sulfonate |

| 2 | Base-mediated formation of carbanion | Carbanion |

| 3 | Intramolecular displacement to form azirine | Azirine |

Reductive Transformations

The reduction of oximes is a fundamental transformation that can lead to the formation of either primary amines or hydroxylamines, depending on the reaction conditions and the reducing agent employed.

The reduction of oximes to primary amines involves the cleavage of the N-O bond and the reduction of the C=N double bond. researchgate.net Conversely, the selective reduction of the C=N bond without breaking the N-O bond leads to the formation of hydroxylamines. nih.gov

The catalytic hydrogenation of oximes is a common method for their reduction. mdpi.com The choice of catalyst and reaction conditions plays a critical role in determining the product selectivity. For instance, palladium-based catalysts are often effective for the hydrogenation of oximes to primary amines. mdpi.com On the other hand, achieving selective reduction to hydroxylamines can be more challenging, as the N-O bond is prone to cleavage. nih.govresearchgate.net However, certain platinum-based catalysts, in the presence of an acid, have shown to be effective for the synthesis of hydroxylamines from oximes. researchgate.net

Stoichiometric reducing agents like borohydrides can also be used, but catalytic methods are generally preferred for their sustainability. nih.gov The reduction of oxime ethers is another pathway to access N,O-disubstituted hydroxylamines. researchgate.net

Table 3: Products of this compound Reduction

| Product | Description |

|---|---|

| 1-(p-tolyl)ethan-1-amine | The primary amine formed by complete reduction. |

Oxidative Transformations

While reductions and rearrangements are common, the oxidative cleavage of oximes back to their parent carbonyl compounds is also a synthetically useful transformation.

The regeneration of ketones and aldehydes from their corresponding oximes is an important deprotection strategy in organic synthesis. Various oxidative methods have been developed to achieve this transformation. These methods often involve the use of oxidizing agents that can cleave the C=N bond of the oxime, liberating the carbonyl group.

While specific studies on the oxidative regeneration of methyl p-tolyl ketone from its oxime are not extensively detailed in the provided search results, general methods for the oxidation of oximes are applicable. These can include reagents like hypervalent iodine compounds. The development of photocatalytic oxidation methods also presents a modern approach to such transformations. acs.org

Oxime-Nitroso Tautomerism and Isomerization Processes

Oximes, such as this compound, can exist in equilibrium with their corresponding nitroso tautomers. This phenomenon, known as oxime-nitroso tautomerism, involves the migration of a proton from the oxime's hydroxyl group to the carbon atom, and a shift of the C=N double bond to a N=O double bond. Generally, the oxime form is more stable than the nitroso isomer. stackexchange.com The greater stability of the oxime is attributed to the stronger carbon-nitrogen double bond compared to the nitrogen-oxygen double bond, a consequence of the difference in electronegativity between the atoms involved (N=3.04, O=3.44, C=2.55). stackexchange.com

The isomerization process can be influenced by various factors, including pH. csic.es Computational studies have suggested that the isomerization may occur through a bimolecular process involving two oxime molecules, which is more favorable than a unimolecular 1,2-hydrogen shift. csic.es This tautomerism is a key aspect of oxime reactivity, as the less stable but more reactive nitroso or nitrone tautomer can participate in certain reactions. csic.es For instance, the nucleophilic addition of oximes can sometimes proceed through the nitrone tautomer. csic.es

Carbon-Carbon Bond Forming Reactions

This compound and its derivatives are valuable substrates in a variety of carbon-carbon bond-forming reactions, particularly in the realm of metal-catalyzed cross-coupling and photochemical rearrangements. These transformations enable the construction of complex molecular architectures.

Metal-Catalyzed Cross-Coupling Reactions Involving Oxime Ethers

Oxime ethers derived from methyl p-tolyl ketone serve as versatile directing groups and coupling partners in metal-catalyzed cross-coupling reactions, facilitating the formation of new C-C bonds.

Palladium-Catalyzed C-H Alkylation and C-C Bond Formation

Palladium catalysis has been instrumental in the functionalization of C-H bonds, and oxime ethers have emerged as effective directing groups in this context. mdpi.comnih.gov The oxime ether moiety can direct the palladium catalyst to a specific C-H bond, typically at the ortho-position of the aromatic ring or a β-C(sp³)–H bond, enabling its activation and subsequent coupling with a suitable partner. nih.govrsc.org

Methyl ketone oxime esters have been identified as excellent coupling partners for C(sp²)–C(sp³) bond formation through palladium-catalyzed aromatic C-H activation. acs.org This methodology has been applied to the synthesis of substituted isoquinolines by coupling with aryloxime esters. acs.org Mechanistic studies suggest that these reactions can proceed through a Pd(II)-catalyzed aromatic C-H activation, tautomerization, and a 1,3-shift of the palladacycle-ligated methyl ketone oxime ester to facilitate C-C bond formation via reductive elimination. acs.org

In some instances, palladium-catalyzed reactions of oxime ethers can lead to unexpected rearrangements. For example, the reaction of pinacarvone O-methyl oxime with aryl halides resulted in the opening of the pinene bicyclic structure alongside C-C bond formation. researchgate.net

Application in Heterocycle Construction (e.g., Pyrroles, Isoquinolines)

The C-C bond-forming reactions involving this compound derivatives have found significant application in the synthesis of nitrogen-containing heterocycles like pyrroles and isoquinolines. These structural motifs are prevalent in pharmaceuticals and natural products. nih.govthieme-connect.de

A novel method for synthesizing pyrroles and isoquinolines from ketoxime acetates and ynals has been developed. nih.gov By simply changing the catalyst and solvent, the reaction can be directed towards either a [3+2] or [4+2] annulation, yielding pyrroles or isoquinolines with high regioselectivity. nih.gov For example, the reaction of (E)-1-(p-tolyl)ethan-1-one oxime acetate (B1210297) with an ynal in the presence of a silver catalyst in dichloromethane (B109758) can produce substituted pyrroles. nih.gov In contrast, using a copper catalyst in dichloroethane can lead to the formation of isoquinolines. nih.gov

Furthermore, palladium-catalyzed C-H functionalization strategies have been employed for the synthesis of isoquinolines. rsc.org The coupling of a ketone enolate with an ortho-functionalized aryl halide, an α-arylation reaction, produces a 1,5-dicarbonyl moiety that can be cyclized with an ammonia (B1221849) source to form the isoquinoline (B145761) ring system. rsc.org The O-methyl oxime can act as a directing group for C-H functionalization, allowing for the introduction of substituents at specific positions. rsc.org

Photochemical 1,3-Boronate Rearrangement for α-Tertiary Hydroxy Oximes

A novel and efficient method for the synthesis of α-tertiary hydroxy oximes has been developed utilizing a photochemical 1,3-boronate rearrangement. sioc.ac.cnacs.orgnih.gov This reaction provides a direct, protecting-group-free route to these valuable compounds, which can be challenging to synthesize using traditional methods. sioc.ac.cn

The process involves the in situ formation of a tetracoordinate boron complex between an α-keto oxime and a boronic acid. sioc.ac.cnacs.org Upon irradiation with visible light, this complex is excited, facilitating an intramolecular 1,3-migration of the organic group from the boron atom to the ketone's carbonyl carbon. sioc.ac.cnacs.org This rearrangement generates the α-tertiary hydroxy oxime product in high yields, often up to 94%. sioc.ac.cnacs.org

This photochemical strategy exhibits broad functional group tolerance and is scalable to gram quantities. sioc.ac.cnacs.org The resulting α-tertiary hydroxy oximes can be further derivatized into other nitrogen-containing molecules, highlighting the versatility of this method. acs.org For instance, they can be dehydrated to form 1,1-disubstituted alkenes or selectively reduced to hydroxylamine (B1172632) derivatives. acs.org

Nucleophilic Reactivity and Ligation Chemistry

The oxime functionality of this compound exhibits nucleophilic character, primarily at the nitrogen and oxygen atoms. The lone pair of electrons on the nitrogen atom can participate in nucleophilic attack, while the oxygen atom can also act as a nucleophile, particularly after deprotonation.

Oxime ligation is a chemoselective reaction that forms an oxime bond between an aminooxy-functionalized molecule and a carbonyl-containing compound. While the primary focus of this article is on this compound itself, the principles of oxime ligation are relevant to its potential applications. This type of ligation is valuable in bioconjugation and materials science due to its high efficiency and the stability of the resulting oxime linkage. rsc.org Iterative solid-phase oxime ligation strategies have been developed for the modular synthesis of complex polypeptide conjugates. rsc.org

The nucleophilicity of the oxime can be influenced by the electronic nature of its substituents. The p-tolyl group in this compound is an electron-donating group, which can modulate the nucleophilic character of the oxime moiety.

Oxime Ligation Mechanisms and Applications

Oxime ligation is a bioorthogonal reaction that forms a stable oxime bond through the reaction of a nucleophilic aminooxy group with an electrophilic carbonyl group, such as that found in a ketone or aldehyde. rsc.org This ligation is prized for its high chemoselectivity and the stability of the resulting oxime bond under physiological conditions. rsc.orgresearchgate.net The reaction typically proceeds under mild aqueous conditions and does not necessitate metal ion catalysts, which can interfere with the purification and function of certain proteins. rsc.org

The general mechanism for oxime ligation involves the nucleophilic attack of the aminooxy group on the carbonyl carbon, followed by dehydration to form the oxime. However, the reactivity of the carbonyl group plays a significant role in the reaction kinetics. Aldehydes are generally more reactive than ketones due to reduced steric hindrance and greater electrophilicity of the carbonyl carbon. nih.govnih.gov Consequently, ligations involving ketones, such as methyl p-tolyl ketone, are inherently slower. nih.govdiva-portal.org

Despite the slower kinetics, oxime ligation involving ketones has important applications, particularly in the modification of proteins. A key example is the incorporation of the unnatural amino acid p-acetyl phenylalanine, which contains a ketone moiety, into proteins. nih.govnih.gov This allows for the site-specific PEGylation of proteins, a process that can enhance their therapeutic properties. nih.govnih.gov The principles of this application are directly relevant to this compound, which shares the aryl ketone structure. The applications of oxime ligation are extensive, leading to the formation of various bioconjugates, including:

Polymer-protein conjugates rsc.org

Peptide dendrimers rsc.org

Oligonucleo-peptides rsc.org

Glycoconjugates rsc.org

Protein-protein probes rsc.org

¹⁸F-PET tracers for radiolabeling rsc.org

A significant challenge in these applications is the inherent reactivity of the aminooxy group, which can make the synthesis of stable aminooxy-functionalized precursors difficult. rsc.org To address this, strategies involving protected aminooxy groups have been developed. rsc.org

Role of Catalysis in Enhancing Oxime Ligation Kinetics

Given the slower reaction rates of ketones in oxime ligation, catalysis is essential for achieving efficient conjugation, especially in time-sensitive applications like radiochemistry. rsc.orgnih.gov Aniline (B41778) has been traditionally used as a catalyst for oxime ligation. rsc.org The mechanism of aniline catalysis involves the formation of a more reactive protonated Schiff base intermediate, which then undergoes transimination with the aminooxy group to form the final oxime product. researchgate.net

However, for less reactive ketones, the efficiency of aniline is limited. nih.gov Research has shown that phenylenediamine derivatives, specifically m-phenylenediamine (B132917) (mPDA) and p-phenylenediamine (B122844) (pPDA), are significantly more effective catalysts for oxime ligation, particularly with ketone substrates. nih.govnih.gov

The enhanced catalytic activity of mPDA is attributed to its greater aqueous solubility compared to aniline, allowing for the use of higher catalyst concentrations. nih.govnih.gov This results in a substantial increase in the reaction rate. nih.govnih.gov While mPDA is a slightly faster catalyst than pPDA, it can form a more stable Schiff base with the ketone, which may inhibit the desired oxime formation at high concentrations. nih.gov In contrast, pPDA forms a less stable Schiff base, allowing it to be used at higher concentrations without blocking the reaction. nih.gov However, pPDA is more susceptible to oxidation, which can be a limitation in reactions requiring prolonged incubation. nih.gov

The choice of catalyst and reaction conditions can be tailored to the specific application. For instance, in the PEGylation of a protein containing a ketone, mPDA has been shown to be a highly efficient catalyst. nih.govnih.gov The use of these advanced catalysts can accelerate the ligation of ketone-containing molecules from several hours to just a few hours or even minutes in some cases. rsc.orgnih.gov

Interactive Table: Catalyst Comparison for Oxime Ligation of Ketones

| Catalyst | Relative Efficiency | Advantages | Limitations |

|---|---|---|---|

| Aniline | Baseline | Traditional catalyst | Slow kinetics with ketones nih.gov |

| p-Phenylenediamine (pPDA) | More efficient than aniline | Forms less stable Schiff base, allowing for higher concentrations nih.gov | Prone to oxidation nih.gov |

Coordination Chemistry and Ligand Properties of Methyl P Tolyl Ketone Oxime

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving methyl p-tolyl ketone oxime often proceeds through the initial formation of a more elaborate ligand, such as a Schiff base, which is then reacted with metal salts. researchgate.netdergipark.org.tr This approach allows for the creation of polydentate ligands that can form stable complexes with various transition metals.

A common strategy for preparing metal complexes from this compound involves its use as a precursor to synthesize multidentate Schiff base ligands. researchgate.netdergipark.org.trresearchgate.net This is typically achieved through a condensation reaction between the ketone functionality of a related compound (isonitrosomethyl-p-tolyl ketone) and a primary amine. researchgate.netresearchgate.net

For instance, a new Schiff base ligand has been synthesized from the reaction of isonitrosomethyl-p-tolyl ketone and o-phenylenediamine. dergipark.org.tr This process creates a ligand with multiple donor sites, which is then used for complexation reactions with different metal ions. researchgate.net The resulting Schiff base ligands, which incorporate the oxime group, are versatile and can form stable complexes with a variety of transition metal ions. sci-hub.se The general synthetic route involves the condensation of a carbonyl compound with a primary amine to form the characteristic azomethine or imine group (-C=N-). sci-hub.sescispace.com These ligands and their metal complexes have been characterized using various spectroscopic and analytical techniques, including FT-IR, NMR, elemental analysis, and mass spectrometry. researchgate.net

Oximes and their derivatives are recognized as versatile ligands in coordination chemistry due to their ability to bind with metal ions through various coordination modes. science.gov The oxime group (>C=N-OH) itself possesses two potential donor atoms: the nitrogen and the oxygen. Upon coordination, the acidity of the hydroxyl group increases significantly, facilitating deprotonation to form an oximato group (>C=N-O⁻), which is also a potent coordinating agent. researchgate.net

In Schiff base complexes derived from this compound, the ligand typically coordinates to the metal ion through the nitrogen atom of the oxime group and the nitrogen atom of the imine group formed during the Schiff base condensation. dergipark.org.tr This creates a stable chelate ring. The versatility of oximes as ligands is further enhanced when they are part of a larger molecular structure that includes other donor groups, such as the pyridine (B92270) derivatives. researchgate.net The coordination behavior can lead to various geometries depending on the metal ion and the specific ligand structure. mdpi.com Oximes are considered attractive building blocks because they can be readily converted into a variety of other functional groups. researchgate.net

The multidentate nature of Schiff base ligands derived from this compound allows for the synthesis of not only mononuclear complexes but also more complex homo- and heteronuclear structures. dergipark.org.tr These ligands can bridge multiple metal centers, leading to the formation of dinuclear, trinuclear, or even polynuclear complexes.

Research has described the synthesis of a series of mono-, homo-, and heterodinuclear copper(II) and nickel(II) complexes using an oxime ligand derived from isonitrosomethyl-p-tolyl ketone. dergipark.org.tr The stoichiometry of these complexes varies, with studies reporting metal-to-ligand ratios of 1:1 for mononuclear copper(II) complexes, 2:1 for homodinuclear copper(II) complexes, and 3:2 for trinuclear copper(II) complexes. dergipark.org.tr In these structures, the metal ions are typically coordinated to the imine and oxime nitrogen atoms. dergipark.org.tr The formation of such polynuclear complexes is of significant interest for studying magnetic interactions between metal centers and for developing new catalytic systems. dergipark.org.tr While specific examples with Cadmium(II) are less detailed in the provided context, the versatile chelating nature of these ligands suggests the potential for forming similar complexes with a range of divalent metal ions. researchgate.netmdpi.com

| Complex Type | Metal Ion(s) | Precursor Ligand | Reported Metal:Ligand Ratio | Reference |

|---|---|---|---|---|

| Mononuclear | Copper(II) | Schiff base from isonitrosomethyl-p-tolyl ketone and o-phenylenediamine | 1:1 | dergipark.org.tr |

| Homodinuclear | Copper(II) | Schiff base from isonitrosomethyl-p-tolyl ketone and o-phenylenediamine | 2:1 | dergipark.org.tr |

| Trinuclear | Copper(II) | Schiff base from isonitrosomethyl-p-tolyl ketone and o-phenylenediamine | 3:2 | dergipark.org.tr |

| Heterodinuclear | Copper(II)/Nickel(II) | Oxime-imine ligand | 2:1 | dergipark.org.tr |

Investigations of Metal-Oxime Interactions

The interaction between metal centers and the oxime moiety is a cornerstone of the coordination chemistry of these ligands. This interaction not only defines the structure of the resulting complexes but also modulates the reactivity of the oxime group itself.

Oximes are effective chelating ligands, meaning they can bind to a central metal atom through two or more donor atoms simultaneously to form a ring-like structure known as a chelate. ontosight.ai The oxime group (>C=N-OH) itself can act as a bidentate ligand, but more commonly, it is part of a larger molecule that contains other donor atoms, leading to polydentate chelation. science.gov

The nitrogen atom of the oxime is a primary coordination site. sci-hub.se In Schiff bases derived from precursors like this compound, the oxime group, in conjunction with the imine nitrogen, forms a stable five- or six-membered chelate ring with the metal ion. dergipark.org.tr This chelating effect significantly enhances the stability of the resulting metal complex compared to coordination with monodentate ligands. The ability of oximes to form stable complexes with metal ions is a key reason for their widespread use in coordination chemistry and catalysis. ontosight.ai The presence of a p-tolyl group can also influence the solubility and electronic properties of the ligand and its complexes.

Coordination to a metal center profoundly influences the chemical reactivity of the oxime ligand. at.uaacs.org The metal ion acts as a Lewis acid, withdrawing electron density from the coordinated ligand. This electrophilic activation can facilitate various transformations. acs.org

Spectroscopic and Advanced Structural Elucidation of Methyl P Tolyl Ketone Oxime and Its Derivatives

Vibrational Spectroscopy: FT-IR Analysis for Functional Group Identification

Fourier-transform infrared (FT-IR) spectroscopy is a fundamental tool for identifying the functional groups present in methyl p-tolyl ketone oxime. The infrared spectrum of an oxime is characterized by several key absorption bands. wikipedia.org

Key vibrational modes for oximes include:

O-H stretching: A characteristic band for the hydroxyl group (O-H) appears around 3600 cm⁻¹. wikipedia.org In some complex oximes, this band can be observed at approximately 3150 cm⁻¹. cdnsciencepub.com

C=N stretching: The carbon-nitrogen double bond (C=N) of the oxime group typically shows a stretching vibration at about 1665 cm⁻¹. wikipedia.org

N-O stretching: The nitrogen-oxygen single bond (N-O) vibration is generally found near 945 cm⁻¹. wikipedia.org

The formation of acetophenone (B1666503) oximes from acetophenone derivatives is confirmed by the appearance of the hydroxyl and imino (C=N) absorption bands and the disappearance of the carbonyl (C=O) band of the starting ketone. arpgweb.comarpgweb.com In studies of ω′-substituted p-alkoxy-2-oximinoacetophenones, significant shifts in the carbonyl and N-O frequencies were observed, indicating structural changes. cdnsciencepub.com

Table 1: Characteristic FT-IR Absorption Bands for Oximes

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |

| O-H | Stretching | ~3600 wikipedia.org |

| C=N | Stretching | ~1665 wikipedia.org |

| N-O | Stretching | ~945 wikipedia.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of this compound, providing insights into its atomic connectivity and stereochemistry.

¹H and ¹³C NMR spectroscopy are primary methods for confirming the molecular structure of this compound and its derivatives. arpgweb.comcreative-biostructure.com The chemical shifts in the spectra provide information about the electronic environment of the hydrogen and carbon atoms, respectively.

For (E)-1-(p-tolyl)ethan-1-one oxime, a derivative of this compound, the following NMR data has been reported in CDCl₃:

¹H NMR: Signals are observed at approximately 10.10 ppm (s, 1H, OH), 7.50 ppm (dd, 2H), 7.16 ppm (dd, 2H), and a multiplet for the two methyl groups between 2.18-2.43 ppm. rsc.org

¹³C NMR: Resonances appear around 155.9 ppm (C=N), 139.4 ppm, 133.7 ppm, 129.3 ppm, 126.1 ppm, 21.3 ppm (tolyl-CH₃), and 12.5 ppm (oxime-CH₃). rsc.org

The synthesis of various acetophenone oximes has been confirmed using ¹H and ¹³C NMR, among other techniques. researchgate.net

Table 2: Representative NMR Data for (E)-1-(p-tolyl)ethan-1-one oxime in CDCl₃

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 10.10 | singlet | N-OH |

| ¹H | 7.50 | doublet of doublets | Aromatic CH |

| ¹H | 7.16 | doublet of doublets | Aromatic CH |

| ¹H | 2.18-2.43 | multiplet | Ar-CH₃ and C-CH₃ |

| ¹³C | 155.9 | - | C=N |

| ¹³C | 139.4, 133.7, 129.3, 126.1 | - | Aromatic C |

| ¹³C | 21.3 | - | tolyl-CH₃ |

| ¹³C | 12.5 | - | C-CH₃ |

Data sourced from reference rsc.org

The C=N double bond in oximes like this compound leads to the possibility of E/Z geometric isomerism. creative-biostructure.com NMR spectroscopy is a powerful tool to identify and quantify these isomers. For instance, in the synthesis of certain acetophenone oximes, ¹H NMR data revealed the formation of a mixture of E/Z isomers in an 8:1 ratio. arpgweb.commisuratau.edu.ly The different spatial arrangement of the substituents relative to the C=N bond results in distinct chemical shifts for the isomers. creative-biostructure.com In some cases, the dissolution of a single isomer in a solvent like CDCl₃ can lead to an equilibrium mixture of E and Z forms, while solvents like d₆-DMSO or CD₂Cl₂ can prevent this equilibration. rsc.org

The identification of isomers can be further aided by two-dimensional NMR techniques like the Nuclear Overhauser Effect Spectroscopy (NOESY), which can detect through-space interactions between protons, helping to assign the correct stereochemistry. nih.gov

Lanthanide shift reagents (LSRs) are used in NMR spectroscopy to simplify complex spectra and to aid in stereochemical assignments. numberanalytics.comslideshare.net These reagents are lanthanide complexes that can cause significant shifts in the NMR signals of a substrate molecule. numberanalytics.com The magnitude of the induced shift is dependent on the distance between the lanthanide ion and the nucleus being observed. slideshare.net

In the context of oximes, LSRs like Eu(dpm)₃ and Eu(fod)₃ have been employed to distinguish between E and Z isomers. cdnsciencepub.com Studies have shown that the addition of Eu(dpm)₃ to a mixture of E and Z isomers of 2-butanone (B6335102) oxime resulted in larger downfield shifts for all the protons in the Z isomer, suggesting that the lanthanide ion coordinates to the nitrogen atom. cdnsciencepub.com The use of ¹³C NMR in conjunction with LSRs provides an even more unambiguous method for assigning the configuration of oximes, as the shifts induced in the α-carbon signals are highly dependent on their syn or anti relationship to the oxime oxygen. cdnsciencepub.com

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is a crucial technique for determining the molecular mass and investigating the fragmentation patterns of this compound and its derivatives. arpgweb.comarpgweb.com The mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight of the compound. For acetophenone oximes, the mass spectrometer typically shows the expected molecular ion peak. arpgweb.comarpgweb.com

The fragmentation pattern can provide valuable structural information. For example, in the mass spectra of silyl (B83357) ketoxime ethers, a characteristic fragmentation is the cleavage of the N-O bond. nih.gov The fragmentation of acetophenone itself has been studied, which can provide a basis for understanding the fragmentation of its oxime derivatives. researchgate.net

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction analysis of single crystals provides the most definitive three-dimensional structure of a molecule in the solid state. This technique has been used to determine the crystal structures of various ketoximes and their derivatives. researchgate.netmdpi.com

For example, the crystal structure of tryptanthrin-6-oxime was determined to avoid the formation of solvates that could favor one geometric isomer over another. nih.gov In the solid state, ketoximes often form hydrogen-bonded dimers through –O-H···N interactions. scispace.com The crystal structure of 1-(5-Methyl-1-p-tolyl-1H-pyrazol-4-yl)ethanone, a related compound, shows intermolecular C–H···O hydrogen bonds that stabilize the crystal lattice. The synthesis of new compounds is often confirmed by techniques including single-crystal X-ray diffraction. researchgate.net

Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

Hydrogen Bonding: The oxime moiety (-C=N-OH) is a potent donor and acceptor of hydrogen bonds, playing a primary role in the supramolecular assembly of these compounds. In the crystal structures of various acetophenone oxime derivatives, O—H···N hydrogen bonds are a recurring and dominant motif. For instance, in (E)-1-(4-Aminophenyl)ethanone oxime, molecules are linked by intermolecular O—H···N and N—H···O hydrogen bonds, creating a three-dimensional network. nih.gov Similarly, the structure of 1-(4-{[(E)-4-Methylbenzylidene]amino}phenyl)ethanone oxime features infinite one-dimensional chains formed through O—H···N hydrogen bond interactions. nih.gov

The following table summarizes the types of intermolecular interactions observed in derivatives closely related to this compound.

| Interaction Type | Derivative Exhibiting Interaction | Role in Crystal Packing | Reference |

| O—H···N Hydrogen Bond | (Z)-1-(4-methylphenyl)-2-(phenylsulfonyl)ethanone oxime | Links molecules into a 3D network | scienceopen.com |

| 1-(4-{[(E)-4-Methylbenzylidene]amino}phenyl)ethanone oxime | Forms 1D supramolecular chains | nih.gov | |

| (E)-1-(4-Aminophenyl)ethanone oxime | Links molecules into a 3D network | nih.gov | |

| C—H···O Hydrogen Bond | (Z)-1-(4-methylphenyl)-2-(phenylsulfonyl)ethanone oxime | Contributes to the 3D network | scienceopen.com |

| 1-(4-{[(E)-3-Ethoxy-2-hydroxybenzylidene]amino}phenyl)ethanone oxime | Governs packing efficiency | ||

| N—H···π Interaction | 2,4-Bis(2-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-one O-methyloxime | Stabilizes the crystal structure | nih.gov |

| π–π Stacking | General oxime derivatives with aromatic rings | Consolidates the 3D architecture | researchgate.net |

These findings from closely related structures strongly suggest that the crystal packing of this compound is directed by a combination of strong O—H···N hydrogen bonds originating from the oxime group and weaker C—H···π or π-π stacking interactions involving the p-tolyl ring.

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This method provides experimental confirmation of a compound's empirical formula, which is crucial for verifying its stoichiometry and purity after synthesis. For this compound, the molecular formula is C₉H₁₁NO. nih.gov

The theoretical elemental composition is calculated from the molecular formula and the atomic masses of the constituent elements. These calculated values serve as a benchmark against which the experimentally determined values are compared. A close agreement between the found and calculated percentages confirms that the synthesized compound has the expected atomic composition.

Theoretical Composition of this compound (C₉H₁₁NO)

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percent (%) |

| Carbon | C | 12.011 | 9 | 108.099 | 72.45% |

| Hydrogen | H | 1.008 | 11 | 11.088 | 7.43% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 9.39% |

| Oxygen | O | 15.999 | 1 | 15.999 | 10.73% |

| Total | 149.193 | 100.00% |

Note: The table presents the calculated theoretical elemental composition.

Experimental data from the analysis of derivatives of this compound demonstrate the application of this technique. For example, the structure of novel indole/1,2,4-triazole hybrids containing a p-tolyl ethanone (B97240) oxime moiety was confirmed using elemental analysis. nih.gov Similarly, for a synthesized ester derivative, 1-p-tolylethanone oximyl 4-isopropylcyclohexa-1,3-dienecarboxylate, the experimentally found elemental percentages were compared to the calculated values to verify the structure. ncsu.edu

The table below shows examples of elemental analysis data for derivatives reported in the literature, illustrating the typical agreement between calculated and found values that confirms successful synthesis.

Elemental Analysis Data for Derivatives of this compound

| Compound | Molecular Formula | Analysis | %C | %H | %N | Reference |

| (1E, 2E, 1'E, 2'E) - 3,3'-bis [(4-tolyl ketone) - (1,2 phenylene diimine)] | C₂₄H₂₂N₄O₂ | Calculated | 72.34 | 5.57 | 14.06 | dergipark.org.tr |

| Found | 72.25 | 5.19 | 14.67 | dergipark.org.tr | ||

| 1-p-tolylethanone oximyl 4-isopropylcyclohexa-1,3-dienecarboxylate | C₁₉H₂₃NO₂ | Calculated | 76.77 | 7.74 | 4.71 | ncsu.edu |

| Found | 75.86 | 8.15 | 5.21 | ncsu.edu | ||

| (E)-N-(2-methoxybenzylidene)methanamine (Isomer) | C₉H₁₁NO | Calculated | 72.43 | 7.34 | 9.39 | rsc.org |

| Found | 72.46 | 7.43 | 9.39 | rsc.org |

This close correlation between theoretical and experimental values is a critical checkpoint in chemical synthesis and characterization, providing foundational evidence for the compound's identity. lgcstandards.com

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary computational tool for investigating the properties of oximes, including this compound. researchgate.nettandfonline.com DFT methods are favored for their balance of computational cost and accuracy in treating electron correlation in molecular systems. tandfonline.com Functionals such as B3LYP are commonly paired with basis sets like 6-31G(d,p) or 6-311++G(d,p) to perform these calculations. tandfonline.comresearchgate.netnih.gov

Optimization of Molecular Geometries

A fundamental step in the computational study of this compound is the optimization of its molecular geometry to find the lowest energy structure. tandfonline.com This process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. The absence of imaginary frequencies in a subsequent vibrational analysis confirms that the optimized structure corresponds to a local energy minimum. nih.gov

DFT calculations, typically at the B3LYP/6-311G(d,p) level, are used to determine key structural parameters. tandfonline.comresearchgate.net For this compound, the geometry is characterized by the p-tolyl group and the oxime moiety. The calculations provide precise values for bond lengths, bond angles, and dihedral angles that are generally in good agreement with experimental data from X-ray diffraction of similar compounds. tandfonline.com

Table 1: Representative Calculated Geometrical Parameters for this compound (E-isomer)

This table presents illustrative data based on typical values found in DFT studies of analogous ketoximes. The exact values can vary based on the specific functional and basis set used.

| Parameter | Atom Connection | Calculated Value (B3LYP/6-311G(d,p)) |

| Bond Lengths (Å) | ||

| C=N | 1.295 | |

| N-O | 1.410 | |

| O-H | 0.965 | |

| Caromatic-Coxime | 1.485 | |

| Bond Angles (°) | ||

| C-C=N | 116.5 | |

| C=N-O | 111.0 | |

| N-O-H | 103.0 | |

| Dihedral Angle (°) | ||

| Cmethyl-C=N-O | 180.0 (anti-periplanar) |

Prediction of Spectroscopic Properties

DFT calculations are a powerful tool for predicting and interpreting the spectroscopic properties of this compound, including its vibrational (FT-IR) and nuclear magnetic resonance (NMR) spectra.

Vibrational Spectroscopy: Theoretical frequency calculations can predict the positions of infrared absorption bands. researchgate.netnih.gov These calculated frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors in the computational method. researchgate.net Key vibrational modes for this molecule include the O-H stretch, the C=N (imine) stretch, and the N-O stretch. researchgate.net

Table 2: Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for this compound

Calculated values are hypothetical and represent typical results from DFT (B3LYP/6-31G(d,p)) calculations. Experimental ranges are based on typical values for ketoximes.

| Vibrational Mode | Calculated Frequency (Scaled) | Typical Experimental Range |

| O-H stretch | ~3350 | 3150 - 3600 |

| Aromatic C-H stretch | ~3050 | 3000 - 3100 |

| Aliphatic C-H stretch | ~2950 | 2850 - 3000 |

| C=N stretch | ~1655 | 1620 - 1680 |

| N-O stretch | ~940 | 930 - 960 |

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used within the DFT framework to calculate NMR chemical shifts (¹³C and ¹H). rsc.orgnih.gov These calculations provide theoretical spectra that can aid in the assignment of experimental signals, which is particularly useful for complex structures or for distinguishing between isomers. rsc.orgnih.gov Computational results have been shown to strongly support the assignment of protons and carbons in oximes. rsc.org Experimental ¹H NMR data for 1-p-tolyl-ethanone oxime in CDCl₃ shows signals at δ 7.55 (d, 2H), 7.22 (d, 2H), 2.40 (s, 3H), and 2.32 (s, 3H). The two singlets at 2.40 and 2.32 ppm correspond to the methyl protons of the tolyl group and the methyl group attached to the oxime carbon, respectively.

Reactivity Analysis and Reaction Mechanism Elucidation

DFT provides critical tools for analyzing the chemical reactivity of this compound. Frontier Molecular Orbital (FMO) analysis and Molecular Electrostatic Potential (MEP) maps are commonly employed. nih.govresearchgate.net

FMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. researchgate.netirjweb.com These energies are used to calculate global reactivity descriptors like chemical hardness (η), electronic chemical potential (μ), and the global electrophilicity index (ω). nih.gov

Table 3: Representative Global Reactivity Descriptors for this compound

This table contains illustrative values based on DFT calculations for similar aromatic oximes.

| Parameter | Formula | Illustrative Value (eV) | Interpretation |

| EHOMO | - | -6.25 | Energy of the highest occupied molecular orbital |

| ELUMO | - | -0.95 | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.30 | Indicates high kinetic stability |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.60 | Measures the escaping tendency of electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.65 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | μ² / (2η) | 2.44 | Propensity to accept electrons |

Reaction Mechanism Elucidation: DFT calculations are instrumental in elucidating reaction mechanisms. For ketoximes, a significant reaction is the Beckmann rearrangement, where the oxime is converted to an amide. nih.govmdpi.com Computational studies can map the entire reaction pathway, identifying intermediates and transition states. researchgate.net This allows for the calculation of activation energies, which helps to determine the rate-determining step and predict the feasibility of a proposed mechanism. nih.gov Studies on the Beckmann rearrangement of similar ketoximes have used DFT to determine whether the reaction is concerted or stepwise. researchgate.net

Conformational Analysis and Energy Frameworks

The primary conformational feature of this compound is the potential for E/Z isomerism about the carbon-nitrogen double bond. DFT calculations are used to optimize the geometries of both the E and Z isomers and to determine their relative stabilities by comparing their total electronic energies. For many ketoximes, the E isomer is found to be more stable due to reduced steric hindrance.

Energy framework analysis, often combined with Hirshfeld surface analysis, is a computational technique used to investigate intermolecular interactions and crystal packing in the solid state. tandfonline.com These calculations visualize and quantify the different types of interaction energies (electrostatic, dispersion, etc.) between molecules in a crystal lattice. For a related compound, p-tolylglyoxime, energy framework calculations revealed that the crystal structure is predominantly stabilized by dispersion energy contributions. tandfonline.com This type of analysis helps in understanding the forces that govern the solid-state architecture of the molecule.

Modeling of Intermediate Structures and Transition States

The modeling of short-lived species like reaction intermediates and transition states is a key strength of computational chemistry, providing insights that are difficult to obtain experimentally. researchgate.net In the context of reactions involving this compound, such as the Beckmann rearrangement, DFT is used to calculate the structures and energies of these transient species.

A transition state (TS) represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. researchgate.net Locating the TS allows for the calculation of the activation energy barrier (Ea), which is the energy difference between the reactants and the transition state. A lower activation barrier corresponds to a faster reaction rate.

For the Beckmann rearrangement of a ketoxime, computational models can trace the pathway from the protonated oxime, through a nitrilium ion intermediate, to the final amide product. researchgate.netmasterorganicchemistry.com By comparing the energy barriers for the migration of the different groups attached to the oxime carbon (in this case, the p-tolyl group versus the methyl group), DFT can predict which product will be preferentially formed. It is generally accepted that the group anti-periplanar to the hydroxyl group is the one that migrates. researchgate.net

Table 4: Illustrative Energy Profile for the Beckmann Rearrangement of this compound

This table provides a hypothetical energy profile to illustrate the concepts. Energies are relative to the starting reactant.

| Species | Description | Relative Energy (kcal/mol) |

| Reactant (Protonated Oxime) | The starting material activated by an acid. | 0.0 |

| Transition State 1 (TS1) | The energy maximum for the migration step. | +15.5 |

| Intermediate (Nitrilium ion) | A cationic species formed after migration. | +5.2 |

| Transition State 2 (TS2) | The energy maximum for the addition of water. | +8.7 |

| Product (Amide) | The final rearranged product. | -25.0 |

Conclusion and Future Directions

Direct Oximation Reactions for Ketone-to-Oxime Conversion

The most straightforward method for synthesizing this compound is through the direct reaction of methyl p-tolyl ketone with a source of hydroxylamine (B1172632). This conversion is a classic example of a condensation reaction in organic chemistry.

Traditional Synthesis Routes and Mechanistic Considerations

The conventional synthesis of ketoximes, including this compound, involves the condensation of the corresponding ketone with hydroxylamine or its salts, such as hydroxylamine hydrochloride. thieme.de The reaction is typically carried out in a suitable solvent, often an alcohol or aqueous alcohol mixture, and may be heated to drive the reaction to completion. researchgate.net

The mechanism of this reaction begins with the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the ketone. youtube.com This initial attack forms a tetrahedral intermediate. youtube.com Following proton transfer steps, a carbinolamine intermediate is formed. Subsequent dehydration of the carbinolamine, often facilitated by acidic or basic conditions, leads to the formation of the C=N double bond characteristic of the oxime. youtube.com

A general representation of this reaction is as follows: CH₃C₆H₄C(O)CH₃ + NH₂OH → CH₃C₆H₄C(=NOH)CH₃ + H₂O

The stereochemistry of the resulting oxime (E/Z isomerism) can be influenced by the reaction conditions and the structure of the ketone, although this is often a challenge to control. thieme.de

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. For the synthesis of ketoximes, this has led to the exploration of "green" chemistry approaches that minimize or eliminate the use of hazardous solvents and reagents, reduce reaction times, and simplify workup procedures. researchgate.net

One such approach is the use of mechanochemistry, where the reaction is carried out by grinding the solid reactants together, often with a minimal amount of a liquid assistant. researchgate.netrsc.org This solvent-free or nearly solvent-free method can lead to high yields of ketoximes under ambient conditions, significantly reducing the environmental impact compared to traditional solution-based methods. researchgate.net For instance, a versatile and robust mechanochemical route for ketone-to-oxime conversions has been established for a broad range of ketones using a simple mortar-and-pestle grinding method. researchgate.net

Another green approach involves the use of alternative catalysts and reaction media. For example, the use of manganese chloride tetrahydrate (MnCl₂·4H₂O) as an inexpensive and environmentally friendly catalyst for the methoximation of aromatic ketones has been reported. nih.gov This method proceeds in good to excellent yields under mild conditions in ethanol. nih.gov While this specific example is for methoximation, similar catalytic systems could potentially be adapted for the synthesis of this compound.

Synthesis of Isonitrosomethyl-p-tolyl Ketone as a Precursor

An alternative route to this compound involves the synthesis and subsequent conversion of an isonitroso ketone precursor. This method is particularly useful when direct oximation is not feasible or when specific isomers are desired.

Nitrosation Reactions of 4'-Methylacetophenone

Isonitrosomethyl-p-tolyl ketone can be prepared through the nitrosation of 4'-methylacetophenone. dergipark.org.tr This reaction typically involves treating the ketone with a nitrosating agent, such as an alkyl nitrite (B80452) (e.g., butyl nitrite) in the presence of a base like sodium ethoxide. dergipark.org.tr The base deprotonates the α-carbon of the ketone, forming an enolate which then acts as a nucleophile, attacking the nitrosating agent.

The general reaction is as follows: CH₃C₆H₄C(O)CH₃ + R-ONO → CH₃C₆H₄C(O)C(=NOH)H + R-OH

This reaction introduces the isonitroso group (=NOH) at the methyl group adjacent to the carbonyl.

Catalytic Aspects in Precursor Formation

The nitrosation reaction is often facilitated by a metal center, which can play multiple roles in the catalytic cycle. acs.org The metal can promote the formation of the nucleophilic carbanion (enolate), activate the nitrosating agent towards nucleophilic attack, and stabilize the resulting nitroso compound, preventing dimerization before it can tautomerize to the more stable oxime. acs.org

Derivatization Strategies for this compound

This compound can be further modified through various derivatization reactions, expanding its utility in synthetic chemistry. These strategies often target the hydroxyl group of the oxime.

One common derivatization is O-alkylation, where the hydrogen of the hydroxyl group is replaced with an alkyl or other organic group. acs.org This can be achieved by reacting the oxime with alkyl halides in the presence of a base. acs.org Another approach involves the reaction with alcohols in the presence of a suitable catalyst.

Other derivatization reactions include acylation to form oxime esters, and reactions with isocyanates to form carbamates. google.com These derivatives can have altered physical and chemical properties, and may be used as protecting groups or as intermediates in more complex syntheses. For example, oxime derivatives can be used in gas chromatography (GC) analysis to improve volatility and thermal stability. tcichemicals.com

Furthermore, the oxime functionality itself can participate in various rearrangements and cycloaddition reactions, making it a versatile synthon for the preparation of a wide range of nitrogen-containing compounds. sioc.ac.cn

Formation of Oxime Ethers

The synthesis of oxime ethers from this compound involves the substitution of the hydrogen atom of the hydroxyl group with an alkyl or other functional group. This transformation is significant as oxime ethers are important intermediates for various organic compounds, including medicines and agricultural chemicals. google.com

A common method for the synthesis of oxime ethers is O-alkylation. One approach involves the reaction of the parent oxime with an alcohol in the presence of a catalyst. For instance, heteropolyacids have been shown to catalyze the O-alkylation of oximes with alcohols, proceeding through a carbocation intermediate. rsc.org Another method utilizes a combination of triphenylphosphine, carbon tetrachloride, and a base like DBU in refluxing acetonitrile (B52724) to regioselectively produce O-alkyl ethers from oximes and alcohols in good yields. organic-chemistry.org

Metal-catalyzed reactions also provide a route to oxime ethers. acs.org For example, cobalt(II) halides can mediate the reaction between vinyl-substituted oximes and alcohols to generate oxime ethers. acs.org

Furthermore, the stereochemistry of unsymmetrical ketoxime ethers is crucial, and methods for isomerizing them have been developed. Lewis acids such as titanium tetrachloride, aluminum chloride, and boron trichloride (B1173362) can be used to efficiently isomerize a mixture of syn- and anti-isomers to favor one over the other. google.com The reaction is typically carried out in a solvent like tetrahydrofuran (B95107), toluene, or 1,2-dichloroethane (B1671644) at temperatures ranging from -20 to 60°C. google.com For example, treating syn-phenyl(p-tolylmethyl)ketone (o-methyloxime) with titanium tetrachloride in tetrahydrofuran at 25°C resulted in a near-complete conversion to the anti-isomer. google.com

Table 1: Isomerization of Phenyl(p-tolylmethyl)ketone (o-methyloxime) using TiCl₄ google.com

| Solvent | Reaction Time (h) | Temperature (°C) | Final anti/syn Ratio | Yield (%) |

| Tetrahydrofuran | 38 | 25 | 97.5 / 2.5 | 100 |

| Toluene | 38 | 25 | 97.5 / 2.5 | 100 |

| 1,2-Dichloroethane | 38 | 25 | 97.5 / 2.5 | 100 |

Initial anti/syn ratio was 0.7/99.3.

Synthesis of Oxime Esters

Oxime esters are valuable synthetic intermediates, often used to generate nitrogen-containing heterocycles due to the reactive N-O bond. acs.orgresearchgate.net They can be synthesized by the esterification of the corresponding oxime.

A straightforward method for the esterification of ketoximes involves the use of coupling agents. N-[3-(methylamino)propyl]-N′-ethylcarbodiimide hydrochloride (EDCI) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) facilitates the facile esterification of ketoximes at room temperature, resulting in high yields. organic-chemistry.org This method offers simple isolation and purification procedures. organic-chemistry.org

Oxime acetates are a common class of oxime esters. The reaction of a ketoxime with an acylating agent like acetic anhydride (B1165640) or an acyl chloride in the presence of a base is a standard procedure for their preparation. These oxime acetates, such as acetophenone (B1666503) oxime acetate (B1210297), serve as versatile synthons for building more complex molecular frameworks. acs.org They are recognized as structurally feasible C₂N₁ synthons for assembling N-heterocycles like pyridines and pyrroles. acs.org

The synthesis of more complex oxime esters has also been documented. For example, (E, E)-2-[1 '-(3 '-trifluoromethyl)-ethyl-imines-oxygen-tolyl]-2-carbonylic acetic acid methyl esters-O-ketoxime was prepared by reacting m-trifluoromethyl acetophenone oxime with (E)-2-(2 '-2-bromomethylphenyl)-2-carbonylic acetic acid methyl esters-O-methyl ketoxime in tetrahydrofuran with sodium hydride as a base. google.com

Table 2: Selected Reaction Details for Oxime Ester Synthesis

| Oxime Precursor | Reagents | Product Type | Reference |

| General Ketoximes | EDCI, DMAP, Carboxylic Acid | General Oxime Esters | organic-chemistry.org |

| m-Trifluoromethyl acetophenone oxime | NaH, (E)-2-(2 '-2-bromomethylphenyl)-2-carbonylic acetic acid methyl esters-O-methyl ketoxime | Complex Oxime Ester | google.com |

| Acetophenone oxime | Acetic Anhydride | Oxime Acetate | acs.org |

Preparation of Other Functionalized Derivatives

Derivatives of this compound can be prepared through various functionalization reactions, targeting either the oxime moiety itself or the aromatic ring.

Heterocycle Formation: Oxime esters, particularly acetates, are excellent precursors for synthesizing heterocyclic compounds. acs.org For instance, the copper-catalyzed reaction of acetophenone oxime acetate with ynals can lead to the formation of substituted pyrroles. acs.org The reaction conditions, including the choice of catalyst and solvent, can influence the reaction pathway. For example, using CuBr as a catalyst in acetonitrile favors the formation of pyrroles, while switching the solvent to DMF can lead to isoquinoline (B145761) derivatives. acs.org In a specific example, reacting acetophenone oxime acetate with p-tolylacetic acid in the presence of elemental sulfur and a base leads to the formation of 2-(p-Tolyl)benzo rsc.orgpolyu.edu.hkthieno[3,2-d]thiazole, a complex fused heterocyclic system. nih.gov

Table 3: Synthesis of 2-(p-Tolyl)benzo rsc.orgpolyu.edu.hkthieno[3,2-d]thiazole nih.gov

| Oxime Reactant | Acid Reactant | Reagents | Product | Yield (%) |

| Acetophenone oxime acetate | p-Tolylacetic acid | S₈, Li₂CO₃, DMSO | 2-(p-Tolyl)benzo rsc.orgpolyu.edu.hkthieno[3,2-d]thiazole | 92 |

C-H Functionalization: The aromatic ring of ketone oxime derivatives can be directly functionalized. A palladium-catalyzed ortho-acylation of O-methyl aryl ketone oximes has been reported. polyu.edu.hk This reaction involves a cross-dehydrogenative coupling with aldehydes using tert-butyl hydroperoxide (TBHP) as an oxidant. The oxime group directs the ortho-C–H palladation, leading to selective acylation. polyu.edu.hk In a competition experiment using (4-bromophenyl)(p-tolyl)methanone, the tolyl group was found to react preferentially over the bromophenyl group, demonstrating the influence of substituents on the regioselectivity of the acylation. polyu.edu.hk

Another functionalization involves the reaction of α-active methylene (B1212753) ketones with primary amines and other reagents to form thiazol-2(3H)-imine derivatives. Using acetone (B3395972) and p-toluidine, 4-methyl-3-(p-tolyl)thiazol-2(3H)-imine was synthesized. ekb.eg This compound could be further functionalized, for example, through bromination with N-bromosuccinimide (NBS). ekb.eg

Advanced Applications in Organic Synthesis and Materials Science

Methyl p-tolyl ketone oxime as a Building Block in Complex Molecule Synthesis

The strategic placement of the oxime functionality on the p-tolyl ketone scaffold makes this compound a powerful precursor for the synthesis of a variety of complex organic molecules.

This compound derivatives have proven to be effective synthons for the construction of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and natural products.

Pyrroles: A notable application of aryl ketoxime derivatives is in the synthesis of substituted pyrroles. For instance, the acetate (B1210297) derivative of a ketoxime can undergo a formal [3+2] annulation with ynals, catalyzed by a copper salt, to produce highly substituted pyrroles. In this process, the ketoxime acetate acts as a C2N1 synthon. A relevant example is the synthesis of (5-phenyl-1H-pyrrol-2-yl)(p-tolyl)methanone, which incorporates the p-tolyl moiety from a related starting material nih.gov. This methodology highlights the potential of this compound acetate to serve as a key building block for constructing complex pyrrole (B145914) structures.

Isoquinolines: Similarly, ketoxime acetates can be utilized in the synthesis of isoquinolines through a formal [4+2] annulation with ynals. By switching the catalyst and solvent system, the reaction pathway can be directed towards the formation of isoquinolines instead of pyrroles nih.gov. For example, 1-methyl-3-(p-tolyl)isoquinoline-4-carbaldehyde has been synthesized using this strategy, demonstrating the utility of p-tolyl substituted ketoximes in accessing this important heterocyclic core nih.gov. Furthermore, aromatic ketoximes can undergo regioselective cyclization with alkynes in the presence of a ruthenium catalyst to yield isoquinoline (B145761) derivatives organic-chemistry.orgresearchgate.net. Hypervalent iodine reagents can also mediate the oxidative cyclization of ketoximes with alkenes to produce isoquinoline N-oxides nih.gov.

The following table summarizes the synthesis of a pyrrole derivative with a p-tolyl group, illustrating the potential of this compound in such transformations.

| Starting Materials | Catalyst/Reagents | Product | Yield | Reference |

| Acetate of p-tolyl ketone derivative, Phenylacetylene | CuBr, tBuOK | (5-phenyl-1H-pyrrol-2-yl)(p-tolyl)methanone | 81% | nih.gov |

Alpha-amino ketones are significant structural motifs in many natural products and pharmaceutical agents. While direct conversion of this compound to an alpha-amino ketone is not extensively documented, the chemical literature provides several plausible routes based on the reactivity of oximes. One potential pathway involves the reduction of the oxime to the corresponding amine, followed by oxidation of the alpha-carbon. Alternatively, a Neber rearrangement of the corresponding O-sulfonate ester of this compound could provide access to alpha-amino ketones. The Heyns rearrangement of α-hydroxy ketones with amines also presents a viable, albeit indirect, route researchgate.net.

Applications in Reconstructive Functionalization and Natural Product Chemistry

The concept of reconstructive functionalization involves significant bond reorganization to introduce new functional groups. The oxime group in this compound is amenable to such transformations. For instance, the Beckmann rearrangement of the oxime can lead to the corresponding N-p-tolyl acetamide, a transformation that reconstructs the carbon-nitrogen bond framework. While specific applications of this compound in the total synthesis of natural products are not prominently reported, its role as a precursor to substituted aromatic and heterocyclic systems suggests its potential utility in the synthesis of complex natural product analogues. The α-iminol rearrangement is a powerful tool in the synthesis of natural products, and imines derived from ketones are key intermediates in these reactions beilstein-journals.org.

Emerging Applications in Photosensitive Materials (General Oxime Ethers)

Oxime ethers and esters derived from aromatic ketones are finding increasing applications in the development of photosensitive materials, particularly as photoinitiators for radical polymerization. These compounds can undergo efficient N–O bond cleavage upon exposure to light, generating reactive radicals that can initiate polymerization processes nih.govrsc.org.

Oxime esters based on various chromophores, including those with aromatic moieties, are effective as Type I photoinitiators nih.govrsc.org. For example, triphenylamine-based oxime esters have been synthesized and shown to have good double bond conversion efficiency in the photopolymerization of acrylates rsc.org. Similarly, an anthraquinone-based oxime ester has been demonstrated as a visible-light photoinitiator for 3D printing applications rsc.org. The p-tolyl group in this compound can be a part of the chromophore system in such photoinitiators, influencing their light-absorbing properties and photo-reactivity. The reactivity of oxime ethers can be modulated by varying the substituent on the oxygen atom, a strategy that has been employed for both thermal and photochemical activation nsf.gov.

The following table provides examples of oxime esters used as photoinitiators, highlighting the structural features relevant to the potential application of derivatives of this compound.

| Photoinitiator Type | Chromophore | Polymerization Initiated | Light Source | Reference |

| Triphenylamine-based oxime ester | Triphenylamine | Free radical polymerization of TMPTA | UV lamp | rsc.org |

| Naphthalene-based oxime ester | Naphthalene | Free radical polymerization of TMPTA | Light irradiation | nih.gov |

| Anthraquinone-based oxime ester | Anthraquinone | Free radical polymerization of acrylate (B77674) bio-based monomer | LEDs @ 385, 405, and 455 nm | rsc.org |

Conclusion and Future Research Directions

Summary of Key Research Advancements

Recent research has significantly expanded the synthetic utility of ketoximes, including derivatives of Methyl p-tolyl ketone oxime. A notable advancement lies in the utilization of ketoxime esters as precursors for radical reactions. nih.gov These reactions, often initiated by transition metals or photoredox catalysis, involve the cleavage of the N-O bond to generate iminyl radicals, which can then undergo further transformations, such as C-C bond cleavage. nih.gov This has enabled the development of novel acylation and cyanoalkylation methods, offering new pathways for the synthesis of complex organic molecules. nih.gov

Furthermore, the reactivity of the oxime functionality has been harnessed in palladium-catalyzed C-H activation and functionalization. Methyl ketone oxime esters have been successfully employed as coupling partners in the synthesis of substituted isoquinolines, demonstrating the potential of this compound derivatives in the construction of heterocyclic scaffolds of medicinal importance. The oxime group in these reactions not only acts as a directing group but can also function as an internal oxidant, leading to redox-neutral transformations.

In the realm of polymer chemistry, the reversible nature of the oxime linkage is being explored for the development of dynamic and self-healing materials. rsc.orgrsc.org While not specific to this compound, the principles of forming reversible covalent bonds through oxime formation and exchange are directly applicable. This opens up possibilities for incorporating this specific oxime into smart materials that can respond to external stimuli.

Unexplored Research Avenues and Challenges

Despite the progress, several research avenues concerning this compound remain underexplored. The full potential of its derivatives in asymmetric catalysis, for instance, is yet to be realized. While the synthesis of chiral amines from oximes is a known transformation, the development of highly enantioselective methods specifically utilizing catalysts tailored for substrates like this compound presents a significant opportunity.

A major challenge in many synthetic applications of ketoximes is the atom economy, particularly in reactions where the ester or other activating groups on the oxime are released as byproducts. nih.gov Developing catalytic cycles that minimize waste and maximize the incorporation of all reactants into the final product is a critical area for future research. Moreover, enhancing the efficiency and selectivity of the synthesis of this compound itself, perhaps through novel catalytic systems, remains a pertinent goal. entrechem.com

The photochemical behavior of this compound also warrants deeper investigation. While the photochemistry of ketoximes, in general, has been studied, leading to pathways for the synthesis of compounds like alkynyl sulfides, a detailed understanding of the specific photochemical transformations of this compound could unlock novel synthetic routes and applications. acs.orgrsc.org

Potential for Novel Methodologies and Applications

The future of this compound chemistry is likely to be shaped by the development of innovative synthetic methodologies. Biocatalysis, for example, offers a green and highly selective alternative to traditional chemical methods. The use of enzymes for the synthesis and transformation of ketoximes is a growing field, and engineering enzymes specifically for the asymmetric reduction of this compound to produce chiral amines is a promising direction. entrechem.commdpi.com

Computational chemistry and machine learning can play a pivotal role in accelerating the discovery of new reactions and applications. semanticscholar.org Theoretical studies can provide insights into reaction mechanisms, predict the reactivity of different derivatives of this compound, and guide the design of new catalysts and materials with desired properties.

In terms of applications, the derivatives of this compound hold significant potential in medicinal chemistry. The oxime functional group is present in a number of biologically active compounds and can act as a bioisostere for other functional groups. nih.govmdpi.com Exploring the synthesis of novel bioactive molecules starting from this compound could lead to the discovery of new therapeutic agents.

Interdisciplinary Research Prospects Involving this compound

The versatility of the oxime functional group makes this compound an attractive candidate for interdisciplinary research. In materials science, its incorporation into polymers could lead to the development of advanced materials with tunable properties. For instance, the reversible nature of oxime bonds can be exploited in the design of self-healing polymers, recyclable thermosets, and responsive hydrogels. rsc.orgrsc.org

The coordination chemistry of ketoximes is another area ripe for exploration. Oximes can act as versatile ligands, forming stable complexes with a variety of metal ions. nih.govnih.gov Investigating the coordination complexes of this compound could lead to the discovery of new catalysts, magnetic materials, or sensors. The ability of the oxime group to coordinate to metal centers can also be leveraged in the design of novel catalytic reactions where the metal and the organic ligand work in concert.

Furthermore, the intersection of electrochemistry and oxime synthesis presents a sustainable and efficient alternative to traditional methods. nih.gov Developing electrochemical methods for the synthesis and transformation of this compound could reduce the reliance on hazardous reagents and minimize environmental impact.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing methyl p-tolyl ketone oxime, and how do reaction conditions influence yield?

- This compound is typically synthesized via the reaction of methyl p-tolyl ketone with hydroxylamine hydrochloride under reflux conditions in a basic medium (e.g., sodium acetate) . The Claisen condensation method, used for structurally similar ketone oximes, involves hydrolyzing intermediates (e.g., phenyl-1-nitrilebenzyketone) in concentrated HBr, followed by oxime formation with hydroxylamine . Key variables include reaction time (e.g., 18 hours for optimal crystallization) and inert atmosphere (e.g., nitrogen) to prevent oxidation . Yields exceeding 85% are achievable with controlled pH and temperature.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- 1H NMR identifies proton environments (e.g., oxime -OH or N-O groups), FT-IR confirms C=N stretching (~1640 cm⁻¹) and O-H bonds (~3200 cm⁻¹), and elemental analysis (EA) verifies C, H, N composition . For advanced structural elucidation, X-ray crystallography resolves bond angles and stereochemistry, as demonstrated in manganese-oxime coordination complexes .

Q. How does the oxime functional group influence the reactivity of methyl p-tolyl ketone in nucleophilic addition reactions?

- The oxime group (-N-O-) acts as a directing group, facilitating regioselective reactions. For example, in Cu(I)-catalyzed coupling with stannanes or boronic acids, the oxime stabilizes intermediates via coordination to metal centers, though catalytic turnover may require specific substituents (e.g., O-methyl oxime) . Hydroxylamine-derived oximes also undergo Beckmann rearrangement to form amides under acidic conditions, a pathway critical for derivatization .

Advanced Research Questions

Q. What mechanistic insights explain contradictory catalytic efficiencies of this compound in Cu(I)-mediated cross-coupling reactions?

- Experimental data show that reactions with (4-methoxyphenyl)tri-n-butylstannane yield 17% ketone product under microwave heating, while boronic acids fail to react . This discrepancy arises because stannanes undergo transmetalation with Cu(I) without requiring the oxime moiety, whereas boronic acids necessitate oxime-assisted stabilization of the Cu-thiolate intermediate . Kinetic studies using variable-temperature NMR and DFT calculations can further clarify transition-state energetics.

Q. How do hydrolytic conditions affect the stability of this compound in Ti-MWW/H₂O₂ systems, and what byproducts form?

- In Ti-MWW/H₂O₂ systems, methyl ethyl ketone oxime hydrolyzes to regenerate the parent ketone and release NOₓ species, reducing process efficiency . For this compound, analogous degradation pathways likely occur, with hydrolysis rates dependent on H₂O₂ concentration and Brønsted acidity. Monitoring via HPLC-MS and in situ IR spectroscopy can track intermediate formation (e.g., nitrosamines) and optimize catalyst stability .

Q. What structural modifications enhance the bioactivity of this compound derivatives, and how do substituents impact pesticidal efficacy?

- Introducing electron-withdrawing groups (e.g., 4-chlorophenyl) and varying oxime ether side chains significantly enhance insecticidal and herbicidal activity. For example, derivatives with halogenated aryl groups exhibit >95% inhibition against Sphaerotheca fuligineas at 500 mg/L . Structure-activity relationship (SAR) studies using CoMFA or molecular docking can identify key interactions with target enzymes (e.g., acetylcholinesterase) .

Q. How can computational modeling resolve contradictions in the literature regarding oxime-mediated Cu(I) catalysis?

- Conflicting reports on stoichiometric vs. catalytic Cu behavior (e.g., Table 1 in ) may stem from solvent effects or ligand lability. DFT calculations can model Cu(I)-oxime coordination geometries and electron-transfer steps, while Eyring analysis quantifies activation parameters. Comparing simulated vs. experimental cyclic voltammetry data validates proposed mechanisms .

Methodological Considerations

- Data Contradiction Analysis : When reconciling divergent results (e.g., catalytic vs. stoichiometric Cu), use control experiments with external oxime additives (Scheme 4 in ) and statistically robust replicates (n ≥ 3).

- Experimental Design : For bioactivity assays, standardize test organisms (e.g., Aphis craccivora) and concentrations (e.g., 100–1000 mg/L) to ensure reproducibility .

- Safety Protocols : Follow guidelines for handling hydroxylamine (toxic) and Cu catalysts (flammable), including fume hood use and protective gear .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.